1-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a synthetic compound with significant research applications. Its molecular formula is , and it has a molecular weight of approximately 377.416 g/mol. This compound is categorized under imidazolidine derivatives, which are known for their diverse biological activities, including potential therapeutic effects in various medical conditions .
The synthesis of 1-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. While specific detailed methodologies are not readily available in the provided sources, the general approach can include:
These methods require careful control of reaction conditions to achieve high yields and purity.
The molecular structure of 1-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione can be represented using various structural formulas:
InChI=1S/C19H24FN3O4/c1-27-11-10-22-18(25)13-23(19(22)26)16-6-8-21(9-7-16)17(24)12-14-2-4-15(20)5-3-14/h2-5,16H,6-13H2,1H3This representation provides a unique identifier for the compound's structure.
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)FThe structural data indicates the presence of multiple functional groups that contribute to its biological activity.
The chemical reactivity of 1-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione can be characterized by its ability to participate in various organic reactions:
These reactions are crucial for further modifications or derivatizations needed in pharmaceutical applications .
The physical and chemical properties of 1-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione include:
These properties are essential for determining the compound's suitability for various research applications and its stability under different conditions.
This compound has several scientific uses, particularly in pharmacological research. It may be explored for:
Given its structural features and potential biological activity, it represents a valuable addition to medicinal chemistry research.
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9